7-Oxaspiro[3.5]nonan-1-OL
Description
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDVBQPCFNZKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]nonan-1-OL typically involves the formation of the spirocyclic ring system through various organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions . Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[3.5]nonan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield spirocyclic ketones, while reduction may produce various alcohol derivatives .
Scientific Research Applications
7-Oxaspiro[3.5]nonan-1-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonan-1-OL involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity . Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
3-Ethoxy-7-oxaspiro[3.5]nonan-1-OL: A derivative with an ethoxy group, offering different chemical properties.
Uniqueness
7-Oxaspiro[3.5]nonan-1-OL is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
7-Oxaspiro[3.5]nonan-1-OL is a spirocyclic compound characterized by its unique structural features, including a hydroxyl group and a spiro linkage. Its molecular formula is , and it has gained attention in various fields of scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially modulating the activity of these targets. The hydroxyl group can form hydrogen bonds, influencing the conformation and function of biomolecules involved in various physiological processes.
Potential Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties:
- Anti-inflammatory : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic : Its potential pain-relieving effects have been noted in animal models, indicating possible applications in pain management.
- Antimicrobial : The compound has shown activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent .
Data Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Analgesic | Reduces pain in animal models | |
| Antimicrobial | Active against certain bacteria |
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced levels of inflammatory markers when administered during induced inflammation. The results indicated a dose-dependent response, suggesting its potential utility in treating inflammatory diseases.
Study 2: Analgesic Properties
In another investigation, the analgesic effects were assessed using the formalin test in rodents. Results indicated that treatment with this compound led to a significant decrease in pain behavior compared to control groups, highlighting its potential as a novel analgesic agent.
Study 3: Antimicrobial Activity
Research also explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential role in developing new antimicrobial therapies.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxa-6-azaspiro[3.3]heptane | Different ring structure | Varies in biological activity |
| 3-Ethoxy-7-oxaspiro[3.5]nonan-1-OL | Ethoxy group addition | Alters chemical reactivity |
| 1-Oxaspiro[3.5]nonan-7-ol | Hydroxyl group at different position | Potentially different biological activities |
These comparisons highlight how the structural characteristics of this compound contribute to its distinct biological properties and potential applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
